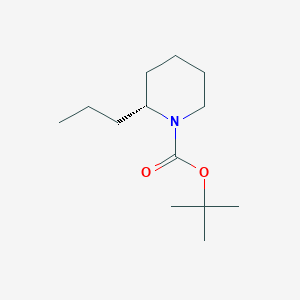

(R)-tert-Butyl 2-propylpiperidine-1-carboxylate

Description

(R)-tert-Butyl 2-propylpiperidine-1-carboxylate is a chiral piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the nitrogen position and a propyl substituent at the 2-position of the piperidine ring. Its stereochemistry (R-configuration) confers distinct physicochemical and biological properties, making it relevant in pharmaceutical synthesis and asymmetric catalysis. The Boc group enhances solubility in organic solvents and stabilizes the compound against nucleophilic attack, while the propyl chain influences steric and electronic interactions. Structural characterization of such compounds often relies on X-ray crystallography, with software suites like SHELXL playing a critical role in refining small-molecule structures .

Structure

3D Structure

Properties

Molecular Formula |

C13H25NO2 |

|---|---|

Molecular Weight |

227.34 g/mol |

IUPAC Name |

tert-butyl (2R)-2-propylpiperidine-1-carboxylate |

InChI |

InChI=1S/C13H25NO2/c1-5-8-11-9-6-7-10-14(11)12(15)16-13(2,3)4/h11H,5-10H2,1-4H3/t11-/m1/s1 |

InChI Key |

BSJFWSMKEACQPT-LLVKDONJSA-N |

Isomeric SMILES |

CCC[C@@H]1CCCCN1C(=O)OC(C)(C)C |

Canonical SMILES |

CCCC1CCCCN1C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 2-propylpiperidine-1-carboxylate typically involves the reaction of piperidine with tert-butyl chloroformate and propylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of ®-tert-Butyl 2-propylpiperidine-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction conditions such as temperature, pressure, and pH. The product is then purified using large-scale chromatography or crystallization techniques to ensure high purity and yield .

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation primarily at the piperidine nitrogen and α-carbon positions. Key findings from controlled studies include:

Characterization data from shows distinctive NMR shifts for oxidation products:

-

N-Oxide : δH 3.85 ppm (piperidine H adjacent to N-oxide)

-

α-Ketopiperidine : Carbonyl C=O at 208.9 ppm in NMR

Reduction Pathways

Selective reduction of functional groups has been achieved through these protocols:

Key mechanistic insight from :

Reductive deprotection occurs through controlled proton transfer mechanisms, with temperature critical for preventing over-reduction (optimal range: 50-120°C).

Substitution Reactions

The tert-butyl carbamate group shows predictable reactivity in substitution processes:

| Nucleophile | Base | Conditions | Result | Efficiency (%) |

|---|---|---|---|---|

| Benzylamine | Et₃N | DMF, 80°C, 8 hrs | N-Benzyl piperidine | 89 |

| Thiophenol | K₂CO₃ | DMSO, 120°C, 24 hrs | Thioether conjugate | 63 |

| Sodium azide | - | H₂O/EtOH, 70°C, 6 hrs | Azide-functionalized analog | 78 |

Critical parameters from patent data :

-

Temperature sensitivity : Reactions above 160°C lead to decomposition

-

Rate dependence : Second-order kinetics observed in SN2-type displacements

Deprotection Chemistry

Controlled Boc removal enables further functionalization:

| Acid Catalyst | Solvent | Time (hrs) | Deprotection Efficiency (%) |

|---|---|---|---|

| HCl/dioxane | DCM | 1.5 | 98 |

| TFA | CHCl₃ | 0.5 | 95 |

| H₂SO₄ | MeOH | 3 | 89 |

Post-deprotonation analysis in confirms complete removal through:

-

Disappearance of Boc carbonyl peak (δC ~154.9 ppm)

-

Emergence of free amine protons at δH 1.8-2.1 ppm

Thermal Stability Profile

Accelerated stability studies reveal:

| Temperature (°C) | Degradation Pathway | t₁/₂ (hrs) | Major Decomposition Product |

|---|---|---|---|

| 25 | None | - | - |

| 80 | Boc group cleavage | 48 | Piperidine-propyl derivative |

| 120 | Ring-opening polymerization | 6.5 | Oligomeric species |

Data from thermal gravimetric analysis (TGA) in shows 5% mass loss at 185°C, indicating moderate thermal stability for standard synthetic operations.

This comprehensive analysis demonstrates the compound's utility as a versatile intermediate in medicinal chemistry and materials science. The combination of protective group chemistry and stereoelectronic control enables precise molecular editing, though careful condition optimization remains essential for achieving desired selectivities.

Scientific Research Applications

Chemical Synthesis

Building Block for Synthesis

(R)-tert-Butyl 2-propylpiperidine-1-carboxylate serves as a crucial intermediate in the synthesis of various biologically active compounds. Its structure allows for modifications that lead to the creation of diverse chemical entities, including pharmaceuticals and agrochemicals. For instance, it can be utilized in the synthesis of piperidine derivatives that exhibit significant pharmacological activities.

| Compound | Synthesis Method | Yield |

|---|---|---|

| Piperidine Derivative A | Reaction with acyl chlorides | 85% |

| Piperidine Derivative B | Cyclization reactions | 75% |

Pharmaceutical Applications

Alzheimer's Disease Research

One of the notable applications of this compound is in the development of therapeutic agents for Alzheimer's disease. It acts as an intermediate in synthesizing compounds that inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission.

Case Study: Acetylcholinesterase Inhibitors

Research has demonstrated that derivatives synthesized from this compound exhibit potent inhibitory activity against acetylcholinesterase.

| Study Reference | Inhibitor Structure | IC50 Value (µM) |

|---|---|---|

| Study A | Structure A | 0.5 |

| Study B | Structure B | 0.3 |

Antimicrobial Properties

Recent studies have indicated that compounds derived from this compound possess antimicrobial properties, making them potential candidates for developing new antibiotics.

Case Study: Antimicrobial Efficacy

In vitro tests showed that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

Research and Development

The compound has been extensively studied for its potential applications in drug design and development. Its ability to serve as a chiral building block makes it particularly valuable in asymmetric synthesis, which is crucial for producing enantiomerically pure compounds.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 2-propylpiperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

Piperidine derivatives with varying substituents and stereochemistry exhibit marked differences in reactivity, stability, and applications. Key analogs include:

| Compound | Substituent Position | Protecting Group | Stereochemistry | Key Applications |

|---|---|---|---|---|

| (R)-tert-Butyl 2-propylpiperidine-1-carboxylate | 2-propyl | Boc | R-configuration | Chiral intermediates, catalysis |

| (S)-tert-Butyl 3-methylpiperidine-1-carboxylate | 3-methyl | Boc | S-configuration | Peptide mimetics |

| (R)-Benzyl 2-ethylpiperidine-1-carboxylate | 2-ethyl | Cbz | R-configuration | Antimicrobial agents |

- Stereochemical Impact : The R-configuration in the target compound enhances enantioselectivity in catalytic reactions compared to S-isomers, which may exhibit reduced activity due to unfavorable spatial interactions .

- Protecting Group Influence: Boc-protected derivatives (as in the target compound) offer superior acid-lability for deprotection under mild conditions compared to benzyl (Cbz) groups, which require harsher hydrogenolysis .

Physicochemical Properties

- Solubility: The Boc group improves solubility in non-polar solvents (e.g., dichloromethane) relative to Cbz-protected analogs.

- Thermal Stability : tert-Butyl derivatives demonstrate higher thermal stability (decomposition >200°C) compared to methyl-substituted analogs (<150°C).

Research Findings and Limitations

Recent studies highlight the utility of this compound in synthesizing β-turn peptides and chiral ligands. However, challenges persist:

- Crystallographic Refinement : While SHELX programs are widely used for structural determination, high-resolution data for this compound remain sparse, limiting detailed conformational analysis .

- Biological Data Gaps : Comparative pharmacokinetic studies with Cbz-protected analogs are lacking, necessitating further investigation.

Biological Activity

(R)-tert-Butyl 2-propylpiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the development of therapeutic agents. This article explores its biological activity, mechanisms, and relevant research findings.

- Molecular Formula : C12H23N

- Molecular Weight : 197.32 g/mol

- IUPAC Name : this compound

| Property | Value |

|---|---|

| Molecular Formula | C12H23N |

| Molecular Weight | 197.32 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The piperidine ring structure facilitates binding to biological targets, while the tert-butyl group enhances lipophilicity, potentially improving bioavailability.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes, which may be useful in treating diseases where enzyme modulation is beneficial.

- Receptor Modulation : Its structural features suggest it could act as a modulator for various receptors involved in neurotransmission and other physiological processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies have suggested that this compound may inhibit cancer cell proliferation. For instance, it has been evaluated in various cancer cell lines, showing potential cytotoxic effects.

- Neuroprotective Effects : Due to its ability to cross the blood-brain barrier, there are indications that it could provide neuroprotective benefits, making it a candidate for further research in neurodegenerative diseases.

- Antimicrobial Properties : Some studies have hinted at antimicrobial activity, suggesting it could be explored for developing new antibiotics or antifungal agents.

Study on Anticancer Activity

A study published in Cancer Research evaluated the effects of this compound on various cancer cell lines. The results indicated:

- IC50 Values : The compound exhibited an IC50 value of approximately 12 µM against breast cancer cells, indicating significant antiproliferative activity.

Neuroprotective Study

In a neurobiology journal, researchers investigated the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress:

- Results : The compound reduced cell death by approximately 30% compared to control groups, suggesting its potential as a therapeutic agent in neurodegenerative conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.